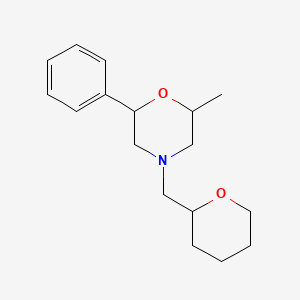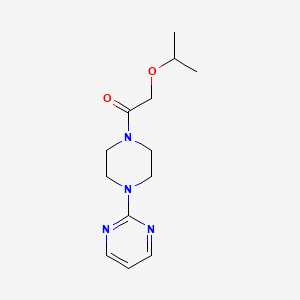![molecular formula C16H18N2O2 B7534099 N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide, also known as DPC 333, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned above. It has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to increase the levels of endogenous opioids, which are involved in pain relief.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 in lab experiments is its high purity and yield, which makes it a reliable compound for research. It has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one of the limitations of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333. One direction is to further study its mechanism of action, which would provide a deeper understanding of its potential applications. Another direction is to study its effects on different types of pain, such as neuropathic pain and cancer pain. Additionally, research could be conducted on the potential use of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 as a pesticide or corrosion inhibitor, as mentioned above. Finally, research could be conducted on the development of new compounds based on the structure of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333, which could have even greater potential for scientific research applications.
In conclusion, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, agriculture, and industry make it a promising compound for further study. While its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 could have even greater potential for scientific research applications.
Synthesis Methods
The synthesis of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 involves the reaction of 3-methylbenzylamine and 2-acetylpyridine in the presence of dimethylformamide and acetic acid. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable method for synthesizing N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333.
Scientific Research Applications
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties. In industry, it has been studied for its potential use as a corrosion inhibitor, as it has been shown to have excellent corrosion inhibition properties.
properties
IUPAC Name |
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-4-7-13(10-12)11-18-9-5-8-14(16(18)20)15(19)17(2)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNXDMIXDVFSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)


![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)